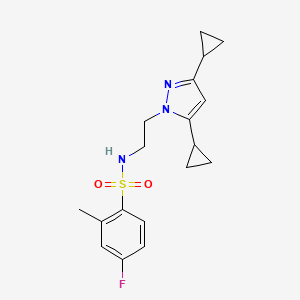
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of benzenesulfonamide derivatives often involves cyclization reactions, N-arylation, and the use of various catalysts to achieve the desired structural features. For instance, the synthesis can include the cyclization of hydrazinylbenzenesulfonamide with carbon disulfide or through direct fluorination techniques using N-fluorobenzenesulfonimide (NFSI) for introducing fluoro groups into the pyrazole ring (Purushotham & Poojary, 2018; Levchenko et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds is typically characterized using techniques such as mass spectrometry, FT-IR, and NMR spectroscopy. Crystal structure determination through X-ray diffraction is also common, revealing the spatial arrangement of atoms within the molecule and highlighting features like tautomerism and conformational differences (Li et al., 2014; Kumar et al., 2018).
Chemical Reactions and Properties
Chemical properties of benzenesulfonamide derivatives include their ability to undergo nucleophilic substitution reactions, where fluoro groups can be replaced by aroyl groups derived from aromatic aldehydes, showcasing the versatility of these compounds in synthetic chemistry (Suzuki et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are often influenced by the presence of functional groups and the overall molecular architecture. For example, the introduction of fluorine atoms can significantly affect the hydrophobicity and stability of the molecule (Bouabdallah et al., 2006).
Chemical Properties Analysis
Benzenesulfonamide derivatives exhibit a wide range of chemical behaviors, including inhibition of cyclooxygenase enzymes, indicating potential therapeutic applications. Their reactivity can also be modified through the introduction of various substituents, affecting their potency and selectivity as inhibitors (Penning et al., 1997).
For a detailed exploration of specific compounds similar to the one you're interested in, consider reviewing the sources cited:
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized and characterized as part of a study on celecoxib derivatives, aiming at potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have shown promising results, indicating the compound's versatility in therapeutic applications (Küçükgüzel et al., 2013).
Reactivity and Chemical Properties
- Another study explored the reactivity of pyrazole derivatives bearing a cyclopropyl group, focusing on palladium-catalyzed direct arylations. This research contributes to the understanding of the compound's chemical properties and its potential as a building block in organic synthesis (Sidhom et al., 2018).
Potential Therapeutic Applications
Research into fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl, including this compound, has shown their potential as herbicides, indicating their utility in agricultural settings as well as their bioactivity (Morimoto et al., 1990).
A study on cyclooxygenase-2 inhibitors identified a series of benzenesulfonamide derivatives, highlighting the compound's significance in developing treatments for inflammation-related diseases (Hashimoto et al., 2002).
Antimicrobial and Anticancer Activity
Sulfonamide derivatives, including structures related to this compound, have been investigated for their antimicrobial properties, showing potential as dual antibacterial and antifungal agents. This suggests the compound's relevance in developing new antimicrobials (Abbas et al., 2017).
In the context of anticancer research, sulfonamide derivatives have been evaluated for their ability to inhibit specific human carbonic anhydrase isoforms, indicating their promise as selective anticancer agents (Gul et al., 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to target proteins such as cyclin-a2 and cyclin-dependent kinase 2 .
Mode of Action
This interaction could potentially alter the activity of the targeted proteins, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and proliferation .
Result of Action
Based on its potential targets, it can be inferred that the compound may have effects on cell cycle regulation and proliferation .
Propiedades
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c1-12-10-15(19)6-7-18(12)25(23,24)20-8-9-22-17(14-4-5-14)11-16(21-22)13-2-3-13/h6-7,10-11,13-14,20H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKVEAAPRRHVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498850.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2498853.png)
![2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2498854.png)
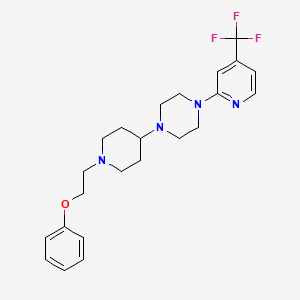

![N,N-Dimethyl-4-[[(4-methylthiophene-2-carbonyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2498861.png)
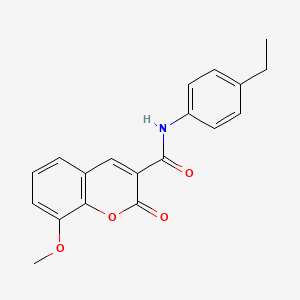
![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2498863.png)
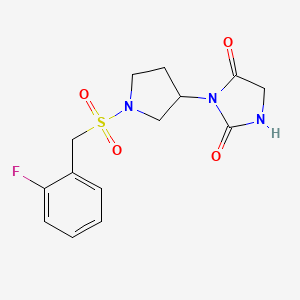
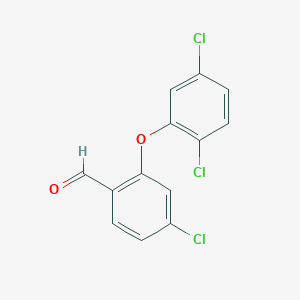
![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)
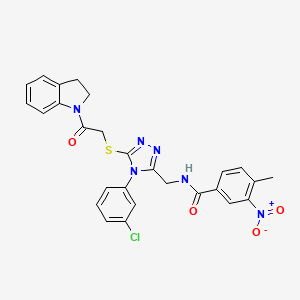
![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)